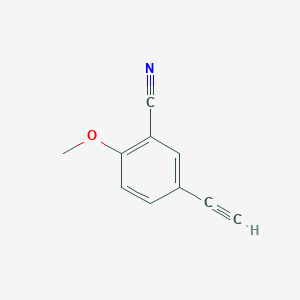

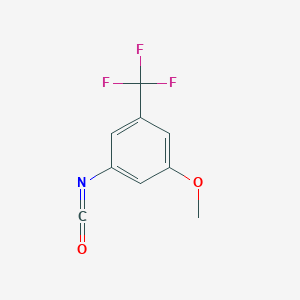

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene

Vue d'ensemble

Description

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene, also known as 1-trifluoromethyl-3-isocyanatobenzene, is a compound belonging to the group of isocyanates. Isocyanates are compounds containing the isocyanate functional group, which consists of a carbon atom double bonded to an oxygen atom and single bonded to a nitrogen atom. This compound is of interest due to its unique physical and chemical properties, which have been studied in recent years.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

A key application involves the synthesis of novel diverse methoxybenzenes-substituted 2H/4H-chromene derivatives exhibiting cytotoxic activity against cancer cell lines, suggesting potential for therapeutic applications. These compounds were prepared through nucleophilic substitution facilitated by Lewis acid catalysis, with some showing promising activity as tubulin inhibitors, which could represent a mechanism of action for their cytotoxic effects (Reddy et al., 2017).

Anion Recognition and Photophysical Studies

Another research direction includes the synthesis and characterization of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes for anion recognition properties, demonstrated through photophysical studies. This work highlights the influence of electronic properties on anion recognition, offering insights into the development of novel sensors and recognition molecules (Singh et al., 2016).

Electrochemical Applications

Electrochemical methods have been employed for the thiocyanation of methoxybenzene, showcasing the compound's utility in regio- and isomerically selective transformations. Such methodologies open avenues for the synthesis of chemically modified aromatic compounds, which could be valuable in various chemical syntheses and industrial applications (Gitkis & Becker, 2006).

Material Science and Polymer Chemistry

Research into hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer using an A2 + B3 approach revealed products with high molecular weight and excellent thermal stability. This work underscores the importance of such compounds in the development of advanced materials with potential applications in electronics, coatings, and other high-performance material sectors (Banerjee et al., 2009).

Exploration of Biological Activities

The study of derivatives for their biological activities, such as enzyme inhibition, has been an area of focus. For instance, certain compounds have been evaluated for their potential in managing conditions like Alzheimer's and diabetes, based on enzyme inhibition assays. This research offers a foundation for the future development of therapeutic agents targeting specific enzymes involved in disease pathogenesis (Saleem et al., 2018).

Propriétés

IUPAC Name |

1-isocyanato-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-15-8-3-6(9(10,11)12)2-7(4-8)13-5-14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSACYPSHGFHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)

![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)

![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)